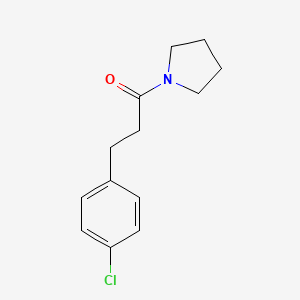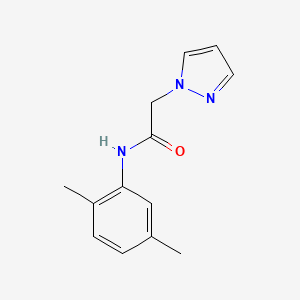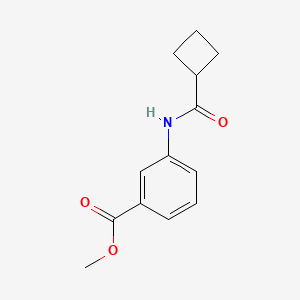![molecular formula C14H12FNO2 B7475159 Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, also known as AFM11, is a small molecule drug that belongs to the class of bispecific antibodies. It is designed to target CD19-positive cancer cells and T cells, thereby inducing the immune system to attack cancer cells. AFM11 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Wirkmechanismus
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone works by binding to CD19-positive cancer cells and CD3-positive T cells simultaneously, thereby bringing the T cells in close proximity to the cancer cells. This leads to the activation of the T cells, which then attack the cancer cells. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a dual mechanism of action, as it not only induces T cell-mediated cytotoxicity but also enhances the release of cytokines and chemokines, which further stimulate the immune system.
Biochemical and Physiological Effects
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been shown to induce potent cytotoxicity against CD19-positive cancer cells in vitro and in vivo. It also enhances the activation and proliferation of T cells, leading to a sustained anti-tumor response. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a favorable pharmacokinetic profile, with a half-life of approximately 1-2 days in humans. It is well-tolerated in preclinical models and has shown minimal toxicity in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has several advantages for laboratory experiments, including its potent anti-tumor activity, favorable safety profile, and dual mechanism of action. However, the synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise. In addition, the cost of producing Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is high, which may limit its use in certain experiments.
Zukünftige Richtungen
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown promising results in preclinical and clinical studies, and several future directions are being explored. These include the evaluation of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone in combination with other anti-cancer agents, the development of new linker molecules to improve the pharmacokinetic properties of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, and the exploration of new indications for Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone beyond CD19-positive malignancies. Further research is needed to fully elucidate the potential of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone as a novel cancer therapy.
Synthesemethoden
The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone involves the coupling of two different monoclonal antibodies, one targeting CD19 and the other targeting CD3, through a linker molecule. The linker molecule contains the Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone moiety, which is responsible for binding to CD19-positive cancer cells. The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been extensively studied in preclinical models of hematological malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL). In these studies, Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown potent anti-tumor activity and a favorable safety profile. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is also being evaluated in clinical trials for the treatment of ALL and NHL, as well as other CD19-positive malignancies.
Eigenschaften
IUPAC Name |
azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-2-1-4-10(11)12-6-7-13(18-12)14(17)16-8-3-9-16/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQXNERHIBMMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
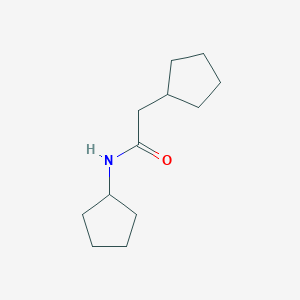
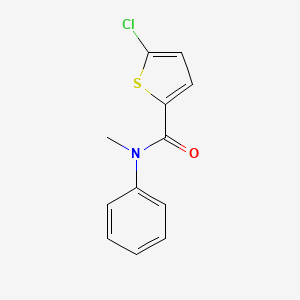
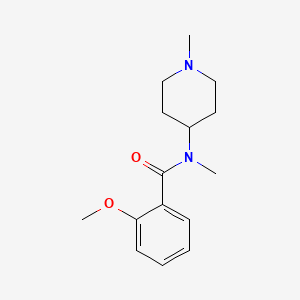
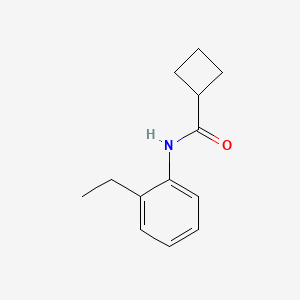
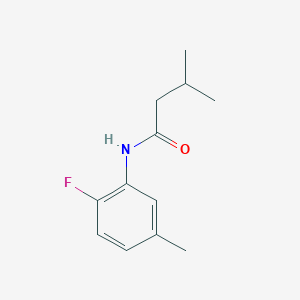
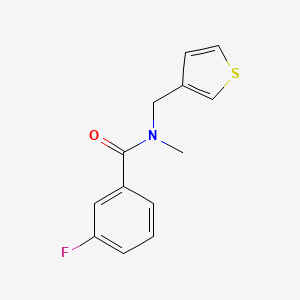
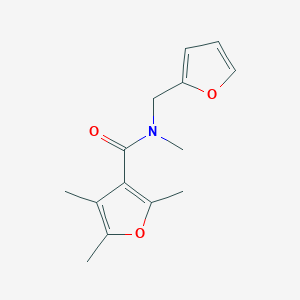
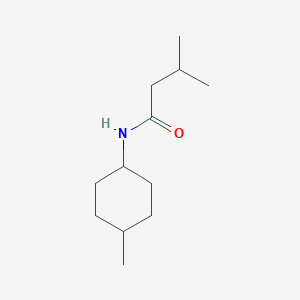
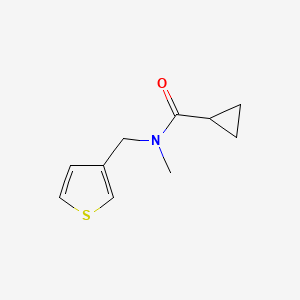
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
